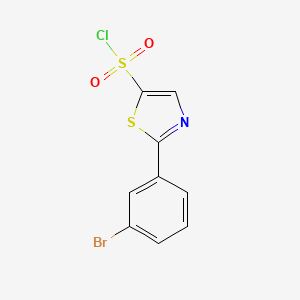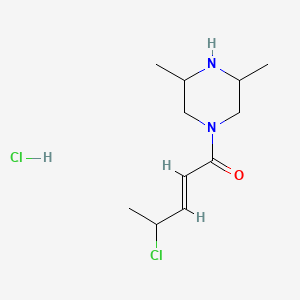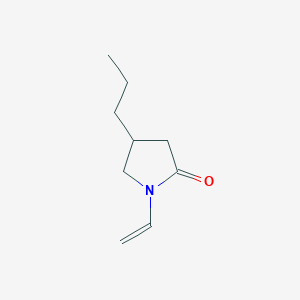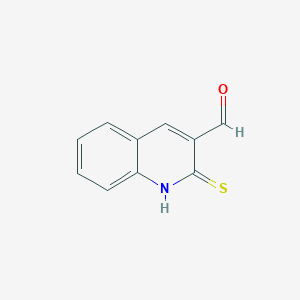
4-chloro-2-methoxypyridine-3-sulfonyl chloride
Descripción general
Descripción
4-Chloro-2-methoxypyridine-3-sulfonyl chloride (4-CMP-3-SC) is a versatile and important reagent in organic chemistry. It is used in a wide range of scientific research applications, including synthesis, drug design, and biochemistry. Its unique properties make it an ideal choice for many laboratory experiments.
Aplicaciones Científicas De Investigación
4-chloro-2-methoxypyridine-3-sulfonyl chloride is used in a wide range of scientific research applications. For example, it can be used in the synthesis of various organic compounds, such as amides and esters. It can also be used in the synthesis of drugs, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, it can be used in the synthesis of biochemicals, such as enzymes, hormones, and vitamins.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-methoxypyridine-3-sulfonyl chloride is not fully understood. However, it is believed that the reagent reacts with the substrate to form an intermediate, which is then converted into the desired product. This reaction is usually catalyzed by a base, such as an alkali metal or an alkoxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methoxypyridine-3-sulfonyl chloride have not been extensively studied. However, it is believed to be non-toxic and non-irritating. It is also believed to have no mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2-methoxypyridine-3-sulfonyl chloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in many organic solvents, which makes it easy to use in a wide range of reactions. However, it is important to note that 4-chloro-2-methoxypyridine-3-sulfonyl chloride can be corrosive and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 4-chloro-2-methoxypyridine-3-sulfonyl chloride. For example, it could be used in the synthesis of more complex organic compounds, such as pharmaceuticals. It could also be used to develop more efficient and cost-effective synthetic methods. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used to develop new drugs and biochemicals that could be used to treat a variety of diseases and conditions.
Propiedades
IUPAC Name |
4-chloro-2-methoxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-6-5(13(8,10)11)4(7)2-3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFRYOBDKMTMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxypyridine-3-sulfonyl chloride | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)







